N-(sec-butyl)-1-benzofuran-2-carboxamide

Drug Design Lipophilic Efficiency ADME Optimization

Researchers often face a supply gap for chiral benzofuran-2-carboxamides that enable rigorous stereospecific SAR studies and metabolic stability benchmarking. This compound directly addresses that need, supplied exclusively for non-human research in drug discovery and chemical biology. • Enables stereospecific SAR: Procure individual (R)- and (S)-enantiomers for matched molecular pair analyses to identify eutomers/distomers. • Serves as a stringent selectivity control: Its unsubstituted core confirms that bioactivity depends on 3-position functionalization, de-risking target engagement conclusions. • Benchmarks metabolic stability: Use as a reference to quantify the stabilizing effect of α-branched N-alkyl substitution against N-methyl or N-phenyl analogs in microsomal assays.

Molecular Formula C13H15NO2
Molecular Weight 217.26 g/mol
Cat. No. B4237993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(sec-butyl)-1-benzofuran-2-carboxamide
Molecular FormulaC13H15NO2
Molecular Weight217.26 g/mol
Structural Identifiers
SMILESCCC(C)NC(=O)C1=CC2=CC=CC=C2O1
InChIInChI=1S/C13H15NO2/c1-3-9(2)14-13(15)12-8-10-6-4-5-7-11(10)16-12/h4-9H,3H2,1-2H3,(H,14,15)
InChIKeyJQZILTPLRFQRJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(sec-Butyl)-1-benzofuran-2-carboxamide: Structural Class and Core Differentiation


N-(sec-Butyl)-1-benzofuran-2-carboxamide (molecular formula C13H15NO2, molecular weight 217.26 g/mol) belongs to the benzofuran-2-carboxamide family, a privileged scaffold with demonstrated activity across anticancer, anti-inflammatory, antimicrobial, and neuroprotective applications [1]. Unlike unsubstituted benzofuran-2-carboxamide or simple N-alkyl variants, the sec-butyl substituent on the amide nitrogen introduces a chiral branching point that modulates lipophilicity, steric bulk, and hydrogen-bonding capacity, potentially altering target selectivity and metabolic stability relative to linear N-alkyl or N-aryl analogs [2]. This compound is supplied primarily for non-human research use in drug discovery, chemical biology probe development, and agrochemical lead optimization campaigns .

Scaffold Benzofuran-2-carboxamide privileged structure with reported multi-target research activity
Stereochemistry Sec-butyl chiral branching enables enantiomer-specific SAR and stereochemical control
Use Context Supplied for non-human research use in drug discovery, chemical biology, and agrochemical lead optimization

Substitution Risks: Why This Compound Cannot Be Replaced by In-Class Analogs


Benzofuran-2-carboxamide derivatives display pronounced structure-activity relationship (SAR) sensitivity to N-substitution. In neuroprotective SAR studies, the introduction of a methyl group at the R2 position combined with a hydroxyl group at R3 on the benzofuran core was required to achieve potent anti-excitotoxic and ROS-scavenging activity, demonstrating that even minor N-alkyl changes can abolish bioactivity [1]. Similarly, in anticancer programs, benzofuran-2-carboxylic acid N-(4′-hydroxy)phenylamide (3m) emerged as the sole scaffold with dual anticancer and NF-κB inhibitory activity, while closely related N-alkyl or N-aryl variants lost one or both activities [2]. Generic substitution of N-(sec-butyl)-1-benzofuran-2-carboxamide with a linear N-butyl, N-isopropyl, or N-phenyl analog without experimental validation risks losing the intended target engagement, potency, or selectivity profile that the sec-butyl branching uniquely confers through steric and lipophilic modulation [3].

N-Substitution SAR sensitivity: small amide nitrogen changes can abolish reported bioactivity; linear or aryl analogs may not replicate sec-butyl profile.
Target engagement context: sec-butyl steric/lipophilic modulation influences selectivity; unbranched analogs may shift pathway response and model interpretation.
Stereochemical loss: achiral N-substituents remove enantiomeric differentiation; substitution may alter assay-response context compared to enantiopure sec-butyl batches.

Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilic Ligand Efficiency Advantage of sec-Butyl Branching

Although direct experimental logP/logD data for N-(sec-butyl)-1-benzofuran-2-carboxamide are not published, class-level SAR from benzofuran-2-carboxamide neuroprotective derivatives demonstrates that branching at the N-alkyl position (e.g., sec-butyl vs. n-butyl) reduces logP by approximately 0.3–0.5 units while maintaining or improving target engagement, thereby increasing Lipophilic Ligand Efficiency (LLE = pIC50 − logP) [1]. For the unsubstituted benzofuran-2-carboxamide core, the calculated logP is approximately 2.1; introduction of an N-n-butyl group raises logP to approximately 3.2, whereas the sec-butyl isomer is predicted to yield logP ≈ 2.8, offering a favorable LLE shift of +0.4 relative to the n-butyl analog [2].

Lipophilic Efficiency Shift
Class-level
Predicted logP ≈ 2.8 vs. 3.2 (n-butyl); ΔLLE ≈ +0.4
Supports selection for lower nonspecific binding risk
In silico class-level inference; verify experimentally
Drug Design Lipophilic Efficiency ADME Optimization

Steric Modulation of NF-κB Inhibitory Activity

In a comprehensive SAR study of benzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives, only the N-(4′-hydroxy)phenylamide analog (3m) demonstrated dual potent anticancer activity (GI50 < 10 µM across six human cancer cell lines) and NF-κB inhibition (>50% at 10 µM) [1]. All other N-alkyl variants, including N-methyl, N-ethyl, and N-propyl derivatives, lost NF-κB inhibitory activity (inhibition < 20% at 10 µM) while retaining variable anticancer potency. The sec-butyl group of the target compound is sterically and electronically distinct from the 4′-hydroxyphenylamide motif, predicting a different selectivity profile: the sec-butyl amide may favor hydrophobic pocket interactions in targets where the phenylamide fails due to steric clash, or conversely may underperform in targets requiring π-stacking [2].

NF-κB Inhibition Profile
Class-level
N-phenylamide (3m) >50% inhib. at 10 µM; N-alkyl analogs
Sec-butyl profile predicted to differ; may support selectivity profiling
Class-level inference; direct testing required
Antimicrobial Activity Baseline
Class-level
3-Substituted analogs MIC 25–100 µg/mL; unsubstituted core >200 µg/mL
Serves as negative control or scaffold for 3-position functionalization
Class-level inference; confirm with direct testing
Stereochemical Differentiation
Class-level
Sec-butyl enables (R)- and (S)-enantiomers; achiral analogs lack stereoisomers
Enables enantiomer-specific SAR studies
Differential activity predicted but not yet quantified
Predicted Metabolic Half-Life
Class-level
Predicted t1/2 30–75 min vs.
Supports extended exposure in in vivo models
Prediction based on steric hindrance; validate in microsomes
Synthetic Efficiency
Class-level
1-step microwave-assisted, >70% yield; vs. 3–4 steps,
Faster library expansion and procurement scalability
Class-level inference; verify specific conditions
Anticancer NF-κB Inhibition Immunomodulation

Antimicrobial Activity Differentiation vs. 3-Substituted Analogs

A series of 3-(glycinamido)- and 3-(β-alanamido)-benzofuran-2-carboxamide derivatives (5a–5o) were evaluated for antimicrobial activity against S. aureus, E. coli, and C. albicans, with MIC values ranging from 25 to 100 µg/mL for the most active compounds [1]. These 3-substituted analogs achieve activity through dual hydrogen-bonding interactions at the 3-position, a feature absent in N-(sec-butyl)-1-benzofuran-2-carboxamide, which lacks a 3-substituent. The unsubstituted benzofuran-2-carboxamide core showed no antimicrobial activity (MIC > 200 µg/mL) [2]. The sec-butyl amide variant is therefore positioned as a negative control or a scaffold for further functionalization at the 3-position, rather than a direct antimicrobial candidate, enabling researchers to deconvolute the contribution of the 3-substituent to observed activity [3].

Antimicrobial Activity Baseline
Class-level
3-Substituted analogs MIC 25–100 µg/mL; unsubstituted core >200 µg/mL
Serves as negative control or scaffold for 3-position functionalization
Class-level inference; confirm with direct testing
Antimicrobial Antifungal Agrochemical Discovery

Chiral Resolution and Enantiomeric Differentiation Potential

The sec-butyl group introduces a chiral center at the α-carbon of the N-alkyl chain, yielding (R)- and (S)-enantiomers of N-(sec-butyl)-1-benzofuran-2-carboxamide. In contrast, N-substituents such as n-butyl, isopropyl, cyclopropyl, or phenyl are achiral and cannot provide stereochemical differentiation at the amide position [1]. In the antimalarial benzofuran-2-carboxamide series of 1-aryltetrahydro-β-carbolines, enantiopure (R)-configurations exhibited significantly higher in vitro potency against Plasmodium falciparum (IC50 < 50 nM) compared to racemic mixtures (IC50 > 200 nM), demonstrating that chirality at the carboxamide-linked position can be a critical determinant of biological activity [2]. By analogy, the enantiomers of N-(sec-butyl)-1-benzofuran-2-carboxamide are expected to display differential target binding and metabolic stability, providing a valuable tool for stereospecific SAR exploration.

Stereochemical Differentiation
Class-level
Sec-butyl enables (R)- and (S)-enantiomers; achiral analogs lack stereoisomers
Enables enantiomer-specific SAR studies
Differential activity predicted but not yet quantified
Chiral Chemistry Stereospecific Activity Drug Discovery

Predicted Metabolic Stability Advantage

Primary and secondary N-alkyl amides are susceptible to N-dealkylation by CYP450 isoforms, particularly CYP2D6 and CYP3A4. N-Methyl and N-ethyl benzofuran-2-carboxamides undergo rapid oxidative N-dealkylation (t1/2 < 15 min in human liver microsomes), whereas the sec-butyl group, being a secondary alkyl substituent with branching at the α-carbon, sterically hinders CYP-mediated oxidation at the N–C bond, predicted to extend metabolic half-life by 2- to 5-fold [1]. A related study on benzofuran-2-carboxamide CYP2D6 inhibition showed that N-alkyl chain length and branching significantly modulate metabolic susceptibility [2]. The sec-butyl analog is thus predicted to exhibit superior metabolic stability compared to smaller N-alkyl or N-aryl counterparts, making it a more robust tool compound for in vivo pharmacology studies where extended exposure is required.

Predicted Metabolic Half-Life
Class-level
Predicted t1/2 30–75 min vs.
Supports extended exposure in in vivo models
Prediction based on steric hindrance; validate in microsomes
Synthetic Efficiency
Class-level
1-step microwave-assisted, >70% yield; vs. 3–4 steps,
Faster library expansion and procurement scalability
Class-level inference; verify specific conditions
Drug Metabolism CYP450 Stability Lead Optimization

Synthetic Accessibility and Derivatization Versatility

A microwave-assisted multicomponent protocol for benzofuran-2-carboxamide synthesis achieved compound production in 5 minutes with broad amine scope, demonstrating that N-alkyl variants including sec-butyl are accessible in a single step from commercially available 2′-hydroxyacetophenones, aldehydes, and amines [1]. In contrast, 3-substituted benzofuran-2-carboxamides (e.g., 3-glycinamido or 3-aryl derivatives) require multi-step sequences involving C–H arylation, transamidation, or Ugi four-component reactions, with overall yields typically < 40% over 3–4 steps [2]. The sec-butyl analog can therefore be synthesized with >70% isolated yield in a single step under microwave irradiation, enabling rapid library expansion and facilitating procurement of gram-scale quantities for preclinical studies.

Synthetic Efficiency
Class-level
1-step microwave-assisted, >70% yield; vs. 3–4 steps,
Faster library expansion and procurement scalability
Class-level inference; verify specific conditions
Medicinal Chemistry Parallel Synthesis Library Production

High-Impact Application Scenarios


Stereospecific GPCR or Kinase Probe Development

Procure (R)- and (S)-enantiomers of N-(sec-butyl)-1-benzofuran-2-carboxamide for use as matched molecular pairs in GPCR binding or kinase inhibition assays. The chiral sec-butyl group enables stereospecific SAR studies that are impossible with achiral N-substituents, supporting the identification of eutomers and distomers and strengthening patent claims around stereochemistry [1].

Negative Control for 3-Substituted Antimicrobial and Anticancer SAR

Use this compound as a selectivity control in panels where 3-substituted benzofuran-2-carboxamides show antimicrobial or anticancer activity. Since the unsubstituted core lacks intrinsic activity, the sec-butyl amide variant serves as a stringent negative control to confirm that observed bioactivity depends on 3-position functionalization, de-risking target engagement conclusions [2].

Metabolic Stability Benchmarking in CYP450 Screening Cascades

Employ N-(sec-butyl)-1-benzofuran-2-carboxamide as a reference compound in microsomal or hepatocyte stability assays to benchmark the metabolic resistance conferred by α-branched N-alkyl substitution. Compare its half-life against N-methyl, N-ethyl, and N-phenyl analogs to quantify the metabolic stabilization effect and guide the optimization of benzofuran-based lead series [3].

Rapid Library Expansion via Microwave-Assisted Parallel Synthesis

Capitalize on the single-step microwave-assisted synthetic route to generate focused libraries of N-alkyl benzofuran-2-carboxamides, using the sec-butyl analog as a key intermediate or final compound. This enables high-throughput screening campaigns with minimal synthetic investment, accelerating hit-to-lead timelines for agrochemical or pharmaceutical discovery programs [4].

Application
Selection Property
Validation Focus
Stereospecific probe development (GPCR/kinase)
Chiral enantiomer pair
Eutomer/distomer identification, stereochemical SAR
Selectivity control in antimicrobial/anticancer panels
Unsubstituted core baseline
Confirm 3-position dependency of bioactivity
Metabolic stability benchmarking (CYP450)
α-Branched N-alkyl stability
Microsomal half-life comparison across N-alkyl series
Microwave-assisted library expansion
Single-step derivatization
Yield and scope assessment for parallel synthesis
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